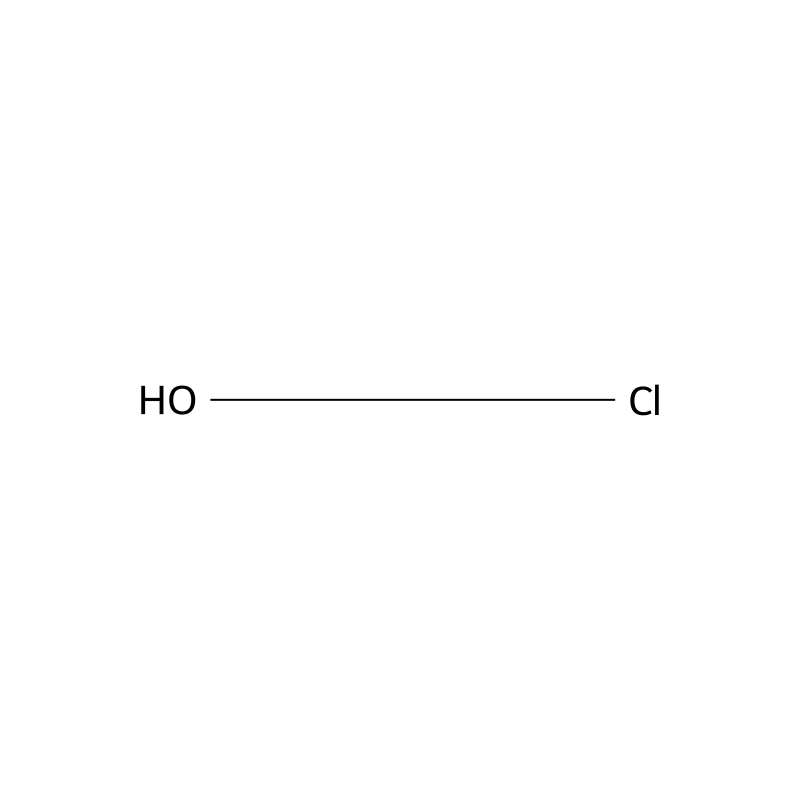

Hypochlorous acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

An oxyacid of chlorine (HClO) containing monovalent chlorine that acts as an oxidizing or reducing agent.

HClO is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Hypochlorous acid is a natural product found in Homo sapiens with data available.

See also: Calcium hypochlorite (is active moiety of); Hypochlorite ion (has active moiety); Hypochlorous acid; silver (component of) ... View More ...

Antimicrobial Properties

HOCl exhibits potent antimicrobial properties against a broad spectrum of bacteria, viruses, and fungi []. Research suggests it disrupts the cell membranes of pathogens, leading to their inactivation []. Studies have shown its effectiveness against various pathogens, including:

- Bacteria: Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Pseudomonas aeruginosa [].

- Viruses: Influenza virus, herpes simplex virus, and adenovirus [].

Wound Healing

Research suggests HOCl may promote wound healing by:

Hypochlorous acid is a weak acid formed when chlorine gas dissolves in water. It is characterized by a bent molecular structure and contains hydrogen, oxygen, and chlorine. The acid has a pKa of approximately 7.5, indicating its weak acidic nature as it partially dissociates into hypochlorite ions (ClO⁻) and hydrogen ions (H⁺) in aqueous solutions . Hypochlorous acid is recognized for its strong oxidizing properties and is considered a reactive oxygen species.

- Dissociation:This reaction results in the formation of hypochlorite ions .

- Oxidation:

Hypochlorous acid can oxidize various substances. For instance:This demonstrates its ability to release chlorine gas under certain conditions . - Reactions with Ammonia:

Hypochlorous acid reacts with ammonia to form chloramines: - Decomposition:

In the presence of sunlight, hypochlorous acid decomposes into hydrochloric acid and oxygen:

These reactions underscore its role as a potent oxidant and its versatility in chemical processes.

Hypochlorous acid can be synthesized through several methods:

- Chlorine Dissolution:

The most common method involves dissolving chlorine gas in water: - Electrolysis:

Electrolysis of sodium chloride solutions produces hypochlorous acid along with sodium hypochlorite . The concentration of hypochlorous acid can be adjusted based on the pH of the solution. - Disproportionation Reactions:

In alkaline conditions, chlorine gas can disproportionate to form hypochlorites and hypochlorous acid .

These methods highlight the compound's accessibility for various applications.

Hypochlorous acid has numerous applications across different fields:

- Medical Uses: It is used as an antiseptic for wound care due to its antibacterial properties.

- Water Treatment: Employed for disinfection in swimming pools and drinking water systems.

- Food Safety: Utilized as a disinfectant in food processing environments.

- Cosmetics: Incorporated into skincare products for its antimicrobial effects .

Research indicates that hypochlorous acid interacts significantly with biological molecules:

- Proteins: It modifies amino acids and proteins through chlorination processes, affecting their functionality .

- Lipids: Hypochlorous acid selectively reacts with unsaturated lipid bonds, leading to increased membrane permeability due to chlorohydrin formation .

- Nucleic Acids: It exhibits reactivity towards DNA and RNA, potentially disrupting base pairing mechanisms .

These interactions are critical for understanding both therapeutic uses and potential side effects.

Several compounds share similarities with hypochlorous acid but differ in structure or reactivity:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Chlorine Dioxide | ClO₂ | Stronger oxidizing agent; used in water treatment |

| Sodium Hypochlorite | NaClO | Salt form of hypochlorous acid; common bleach ingredient |

| Chloramine | R-NHCl | Derived from ammonia; used as a disinfectant |

| Peracetic Acid | C₂H₄O₃ | Strong oxidizer; used for sterilization |

Hypochlorous acid is unique due to its balance between being a weak acid and a strong oxidizing agent, making it particularly effective for biological applications without significant toxicity at low concentrations.

Physical Description

Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

14380-61-1

Wikipedia

Rifamycin

General Manufacturing Information

Hypochlorous acid: ACTIVE